2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide
CAS No.: 1795434-52-4
Cat. No.: VC5566250
Molecular Formula: C11H8F3N3O3S
Molecular Weight: 319.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795434-52-4 |
|---|---|
| Molecular Formula | C11H8F3N3O3S |
| Molecular Weight | 319.26 |
| IUPAC Name | 2-(thiophene-3-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H8F3N3O3S/c12-11(13,14)5-15-9(19)7-3-20-10(16-7)17-8(18)6-1-2-21-4-6/h1-4H,5H2,(H,15,19)(H,16,17,18) |
| Standard InChI Key | JBTXKMHBTLOYLV-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of an oxazole ring substituted at position 2 with a thiophene-3-carboxamido group and at position 4 with a carboxamide functional group bearing a 2,2,2-trifluoroethyl substituent. The oxazole core (C₃H₃NO) provides a rigid planar structure, while the thiophene ring (C₄H₃S) introduces π-conjugation and sulfur-based reactivity. The trifluoroethyl group (CF₃CH₂) enhances lipophilicity and metabolic stability, common traits in bioactive molecules .
Molecular Formula and Weight
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Empirical Formula: C₁₁H₈F₃N₃O₃S
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Molecular Weight: 319.26 g/mol
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Key Fragments:
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Oxazole ring: 5-membered (C₃H₃NO)
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Thiophene-3-carboxamido: C₅H₄NOS
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N-(2,2,2-trifluoroethyl)carboxamide: C₃H₃F₃NO
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Spectroscopic and Computational Data
While direct experimental data for this compound is limited, analogous systems provide insights:
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IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C–F vibrations (1100–1250 cm⁻¹) .
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NMR:
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Mass Spectrometry: Predicted molecular ion peak at m/z 319.1 (M⁺), with fragments at m/z 237 (loss of CF₃CH₂NH₂) and 121 (thiophene-CO) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential amidation and cyclization steps:
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Thiophene-3-carboxylic Acid Activation: Conversion to acyl chloride using SOCl₂ or coupling reagents like HATU .
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Oxazole Formation: Cyclization of N-propargylamide intermediates via Zn(OTf)₂-catalyzed cycloisomerization, as demonstrated for related oxazoles .
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Trifluoroethylation: Reaction of oxazole-4-carboxylic acid with 2,2,2-trifluoroethylamine using EDCI/HOBt coupling .
Optimized Synthetic Protocol (Hypothetical)
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Step 1: Thiophene-3-carboxylic acid → Thiophene-3-carboxamide chloride (SOCl₂, 0°C, 2 h).
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Step 2: Reaction with propargylamine to form N-propargyl thiophene-3-carboxamide (DMF, RT, 12 h).
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Step 3: Zn(OTf)₂-catalyzed cycloisomerization to 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid (DCE, 70°C, 12 h) .
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Step 4: Amide coupling with 2,2,2-trifluoroethylamine (EDCI, HOBt, DCM, 24 h) .
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability: Stable under inert conditions; hydrolyzes in strong acids/bases (pH <2 or >10) .
Thermal Properties
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